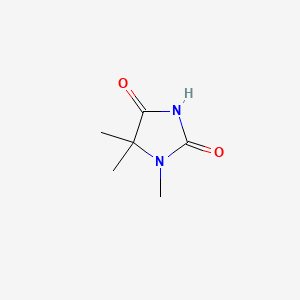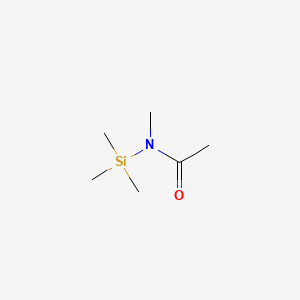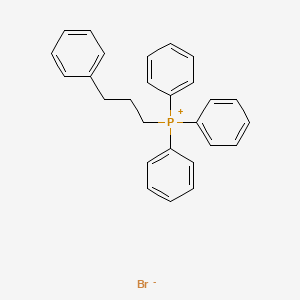
3-Chlorobenzoyl isothiocyanate
Descripción general
Descripción
3-Chlorobenzoyl isothiocyanate (3-CBI) is a widely used chemical compound that has a wide range of applications in scientific research and industrial processes. It is a chlorinated derivative of benzoyl isothiocyanate and is commonly used as a reagent in organic synthesis. 3-CBI is a versatile and powerful reagent that can be used to synthesize a variety of compounds and has been used in a variety of research applications. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Thiourea Derivatives : 3-Chlorobenzoyl isothiocyanate is used in the synthesis of thiourea derivatives. These compounds are characterized using various techniques like NMR, GC-MS, and FTIR spectroscopy. Their crystal structures and vibrational properties are also analyzed (Saeed, Erben, & Flörke, 2010).
Formation of Dimeric Units : In the crystal structures of these compounds, centro-symmetric dimeric units are held by N-H···S hydrogen bonds, showcasing the compound's potential in material science and molecular engineering (Saeed, Erben, & Flörke, 2010).
Biological Activities
Antimicrobial Properties : Compounds synthesized using p-Chlorobenzoyl isothiocyanate have shown antibacterial activity, particularly against Bacillus subtilis. This indicates its potential application in developing new antimicrobial agents (Niu Qiu-hong, 2011).
Synthesis of Anticancer Agents : The compound is used in the synthesis of molecules that show cytotoxicity against human cancer cell lines. This suggests its role in the development of novel anticancer therapeutics (Pandey et al., 2019).
Environmental Applications
Degradation of Fumigant Pesticides : Studies have investigated the degradation of methyl isothiocyanate, a derivative of 3-Chlorobenzoyl isothiocyanate, in the environment. This research is crucial for understanding the environmental impact and safety of using such compounds in agriculture (Dungan & Yates, 2003).
Role in Soil Biodegradation : The biodegradation of isothiocyanates in soil, including methyl isothiocyanate, highlights their environmental fate and implications for soil health (Dungan, Gan, & Yates, 2003).
Propiedades
IUPAC Name |
3-chlorobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISLKTWVWIULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373878 | |
| Record name | 3-chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzoyl isothiocyanate | |
CAS RN |
66090-36-6 | |
| Record name | 3-chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)




